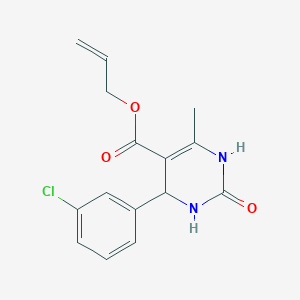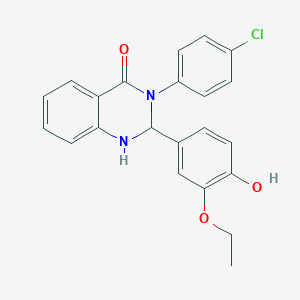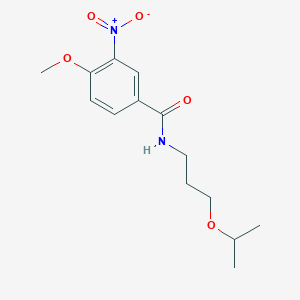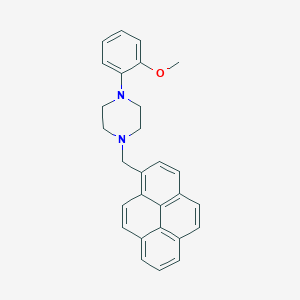
2-(4-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound is commonly referred to as IPP or isoxazole and is known to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of IPP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Additionally, IPP has been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
IPP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, IPP has been shown to increase the levels of certain antioxidants in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using IPP in lab experiments is its high potency. This allows for lower doses to be used, reducing the risk of toxicity. Additionally, IPP has been shown to have a good safety profile, making it a promising candidate for further research. However, one of the limitations of using IPP is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on IPP. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of IPP and its effects on neurotransmitter activity. Furthermore, studies investigating the pharmacokinetics and pharmacodynamics of IPP are needed to optimize its therapeutic potential. Finally, research into the synthesis of IPP analogs may lead to the development of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of IPP involves the reaction of 4-isopropylphenol with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The resulting product is then converted to the isoxazole ring by reacting it with hydroxylamine hydrochloride and sodium acetate. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
IPP has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, IPP has been investigated for its neuroprotective properties and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-methyl-N-(1,2-oxazol-3-yl)-2-(4-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11(2)12-5-7-13(8-6-12)21-16(3,4)15(19)17-14-9-10-20-18-14/h5-11H,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPIBGRDOFQPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)(C)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1,2-oxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214208.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5214215.png)



![ethyl [10-(2-thienylcarbonyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B5214234.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5214241.png)
![3-(2,3-dihydroxypropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5214255.png)
![3-[3-(2-chloro-5-methylphenoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5214270.png)


![2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5214282.png)